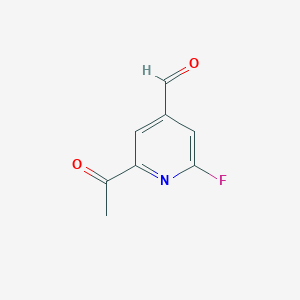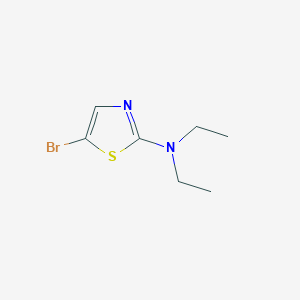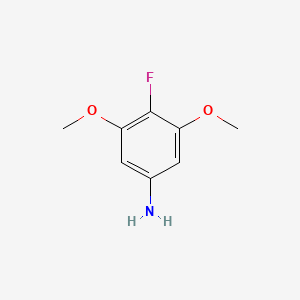
2-Acetyl-6-fluoroisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-6-fluoroisonicotinaldehyde is an organic compound with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol This compound is a derivative of isonicotinaldehyde, featuring both an acetyl and a fluoro group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-fluoroisonicotinaldehyde typically involves the introduction of the acetyl and fluoro groups onto the isonicotinaldehyde framework. One common method is the acetylation of 6-fluoroisonicotinaldehyde using acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetyl-6-fluoroisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-acetyl-6-fluoronicotinic acid.
Reduction: Formation of 2-acetyl-6-fluoroisonicotinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Acetyl-6-fluoroisonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-6-fluoroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The acetyl and fluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparación Con Compuestos Similares
- 2-Fluoroisonicotinaldehyde
- 2-Acetylisonicotinaldehyde
- 6-Fluoroisonicotinaldehyde
Comparison: 2-Acetyl-6-fluoroisonicotinaldehyde is unique due to the presence of both acetyl and fluoro groups, which impart distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced reactivity and specificity in certain reactions and applications.
Propiedades
Fórmula molecular |
C8H6FNO2 |
|---|---|
Peso molecular |
167.14 g/mol |
Nombre IUPAC |
2-acetyl-6-fluoropyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H6FNO2/c1-5(12)7-2-6(4-11)3-8(9)10-7/h2-4H,1H3 |
Clave InChI |
ROKILSSMVAXHAX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine](/img/structure/B14851356.png)







